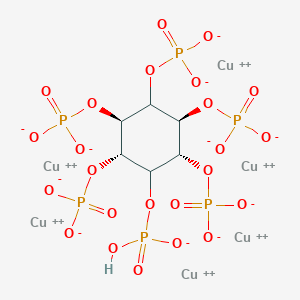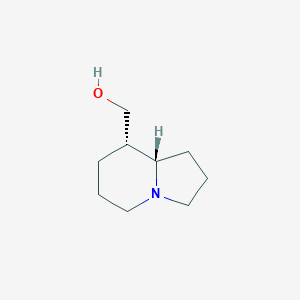
((8S,8AS)-octahydroindolizin-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((8S,8AS)-octahydroindolizin-8-yl)methanol: is a chemical compound with a unique structure that includes an indolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((8S,8AS)-octahydroindolizin-8-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of an indolizine derivative followed by functional group modifications to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((8S,8AS)-octahydroindolizin-8-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: Substitution reactions can occur at various positions on the indolizine ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a range of substituted indolizine derivatives.
Scientific Research Applications
Chemistry: ((8S,8AS)-octahydroindolizin-8-yl)methanol is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of indolizine derivatives on various biological systems.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ((8S,8AS)-octahydroindolizin-8-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(5S,8S,8aS)-8-methyl-octahydroindolizin-5-yl]methanol: This compound shares a similar indolizine structure but includes a methyl group at a different position.
[(1S,2S,4aS,5S,8S,8aS)-2-[(1-ethoxyethoxy)methyl]-3,8-dimethyl-5-{[tris…: Another related compound with additional functional groups that modify its properties.
Uniqueness: ((8S,8AS)-octahydroindolizin-8-yl)methanol is unique due to its specific stereochemistry and functional group arrangement, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
[(8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]methanol |
InChI |
InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2/t8-,9+/m1/s1 |
InChI Key |
DATGBSBEMJWBMW-BDAKNGLRSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]2CCCN2C1)CO |
Canonical SMILES |
C1CC(C2CCCN2C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


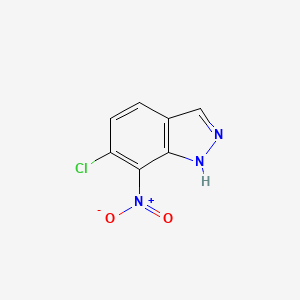
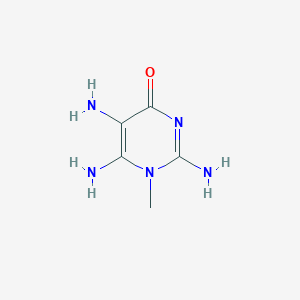

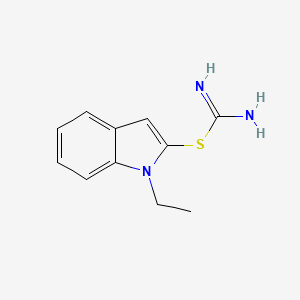
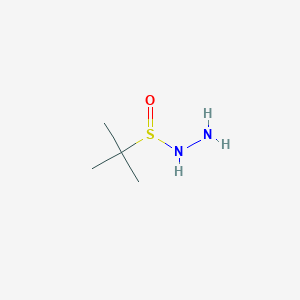
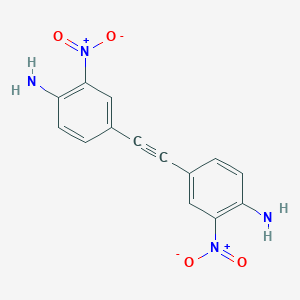
![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)
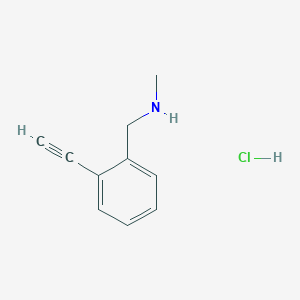
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)
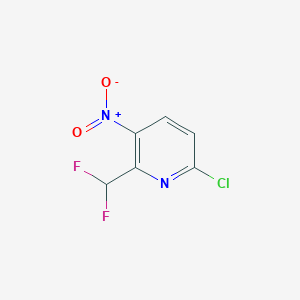
![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)
